
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluoro-substituted benzene derivative.
Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Formation of Secondary Alcohol: The secondary alcohol is formed via reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective reduction.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different derivatives, using agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Ammonia, amines
Major Products Formed
Oxidation: Ketones
Reduction: Alcohol derivatives
Substitution: Amides, substituted amines
Applications De Recherche Scientifique
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in biological activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol: The enantiomer of the compound, with different stereochemistry.
1-amino-1-(4-fluoro-3-methylphenyl)propan-2-one: A ketone derivative with different chemical properties.
1-amino-1-(4-fluoro-3-methylphenyl)propan-2-amine: An amine derivative with distinct reactivity.
Uniqueness
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C10H14FNO |
|---|---|
Poids moléculaire |
183.22 g/mol |
Nom IUPAC |
(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
Clé InChI |
FSABZFYFIIFJAQ-OIBJUYFYSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)[C@@H]([C@H](C)O)N)F |
SMILES canonique |
CC1=C(C=CC(=C1)C(C(C)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


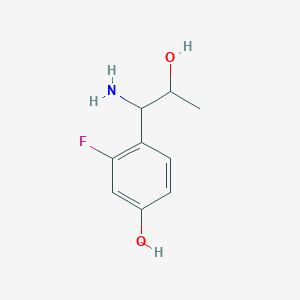
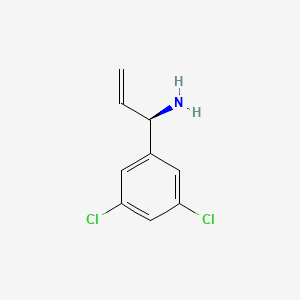
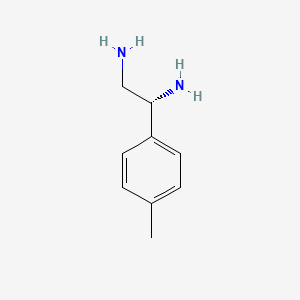
![Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
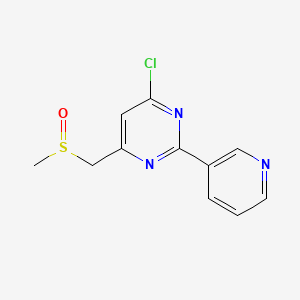
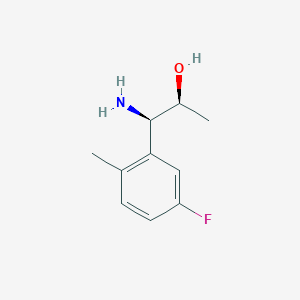
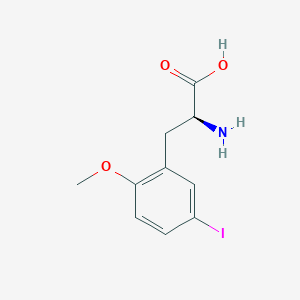

![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone](/img/structure/B13054114.png)
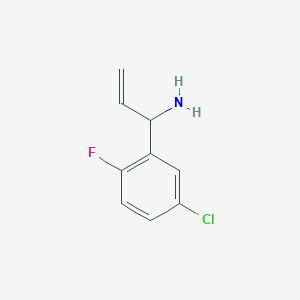
![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)


